molecular formula C10H13NSi B1580993 2-(Trimethylsilylethynyl)pyridine CAS No. 86521-05-3

2-(Trimethylsilylethynyl)pyridine

Cat. No.: B1580993
CAS No.: 86521-05-3
M. Wt: 175.3 g/mol
InChI Key: WOFPTESETJKCBH-UHFFFAOYSA-N
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Description

2-(Trimethylsilylethynyl)pyridine is an organic compound with the molecular formula C₁₀H₁₃NSi. It is a derivative of pyridine, where a trimethylsilylethynyl group is attached to the second carbon of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Trimethylsilylethynyl)pyridine can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where 2-bromopyridine reacts with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilylethynyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, to facilitate reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

    Substituted Pyridines: Through substitution reactions.

    Coupled Products: Through cross-coupling reactions.

Scientific Research Applications

Chemical Synthesis

1. Pharmaceutical Intermediate

2-(Trimethylsilylethynyl)pyridine serves as a pharmaceutical intermediate , facilitating the synthesis of various biologically active compounds. Its structure allows for functionalization that can lead to the development of novel therapeutic agents. For instance, it can be utilized in the synthesis of pyridine derivatives that exhibit potential anti-cancer properties .

2. Rhodium-Catalyzed Reactions

Recent studies have demonstrated the effectiveness of this compound in rhodium-catalyzed trans-bis-silylation reactions . In one study, the compound was reacted under rhodium catalysis to yield pyridine-fused siloles, showcasing its utility in creating complex molecular architectures . The reaction mechanism was further elucidated through Density Functional Theory (DFT) calculations, providing insights into the stability and reactivity of the products formed .

Medicinal Chemistry

1. Development of Antiviral Agents

The compound has been explored as a precursor for developing antiviral agents . Its ability to undergo various chemical transformations makes it a valuable building block in synthesizing compounds that target viral infections. For example, modifications to the trimethylsilyl group can enhance the pharmacokinetic properties of the resulting molecules .

2. Synthesis of Bioactive Molecules

In medicinal chemistry, this compound has been employed in synthesizing bioactive molecules with potential therapeutic applications. Its derivatives have shown promise in targeting specific biological pathways, contributing to drug discovery efforts aimed at treating diseases such as cancer and viral infections .

Material Science

1. Optical and Electronic Materials

The unique electronic properties of this compound derivatives make them suitable for applications in optical and electronic materials . Research indicates that these compounds can be incorporated into organic light-emitting diodes (OLEDs) and other electronic devices due to their favorable charge transport characteristics .

2. Polymer Chemistry

In polymer chemistry, this compound can act as a functional monomer for synthesizing silicon-containing polymers . These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Case Studies and Data Tables

Application AreaSpecific Use CaseReference
Pharmaceutical SynthesisIntermediate for anti-cancer compounds
Chemical SynthesisRhodium-catalyzed trans-bis-silylation reactions
Medicinal ChemistryDevelopment of antiviral agents
Material ScienceUsed in OLEDs and silicon-containing polymers

Mechanism of Action

The mechanism of action of 2-(Trimethylsilylethynyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups enhance the compound’s reactivity and allow it to interact with different molecular targets and pathways. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the ethynyl group .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trimethylsilylmethyl)pyridine
  • 2-(Phenylethynyl)pyridine
  • 2-(Trimethylsilyl)ethynylbenzene

Uniqueness

2-(Trimethylsilylethynyl)pyridine is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

2-(Trimethylsilylethynyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring a trimethylsilyl group and an ethynyl moiety, enhances its reactivity and stability, making it a candidate for various biochemical applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trimethylsilyl group improves the compound's stability and reactivity, allowing it to participate in various biochemical pathways. The ethynyl group can form covalent bonds with target molecules, which may lead to either inhibition or activation of biological processes.

Anticancer Properties

Research has indicated that derivatives of pyridine compounds, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The ability to modulate these pathways makes this compound a potential candidate for further development in cancer therapeutics.

Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of this compound. Preliminary findings suggest that similar compounds may exhibit psychotropic effects, including anxiolytic and antidepressant activities. These effects are believed to stem from the compound's ability to interact with neurotransmitter systems in the brain .

Interaction Studies

Interaction studies involving related compounds like 5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrile have shown modulation of biological pathways related to TGF-beta signaling. These interactions highlight the importance of understanding the molecular mechanisms through which this compound might exert its effects.

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityMechanism of Action
This compoundPotential anticancer propertiesInteraction with signaling pathways
5-Bromo-2-(2-trimethylsilylethynyl)pyridine-3-carbonitrileModulates TGF-beta signalingInteracts with specific proteins
Thioalkyl derivatives of pyridineAnticonvulsant, anxiolytic effectsTargeting neurotransmitter systems

Properties

IUPAC Name

trimethyl(2-pyridin-2-ylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFPTESETJKCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00335086
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86521-05-3
Record name 2-(Trimethylsilylethynyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00335086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trimethylsilylethynyl)pyridine
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Synthesis routes and methods

Procedure details

A flask was charged with 2-bromopyridine (1.21 mL, 12.66 mmol) and triethylamine (40 mL) and sparged with nitrogen for 15 min. To this was added ethynyltrimethylsilane (1.97 mL, 13.92 mmol) and the reaction was purged 15 min longer. To this was added copper(I) iodide (0.121 g, 0.633 mmol), and Pd(PPh3)2Cl2 (0.444 g, 0.633 mmol). Reaction stirred at room temperature for 72 h. The reaction was diluted with ethyl acetate (60 mL) and poured into water. The black heterogeneous emulsion was filtered through a plug of celite and the layers separated. The organics were washed with brine, dried over magnesium sulfate, and concentrated. Column chromatography (5%-->15% EtOAc/Hex) gave 1.73 g (78%) as a dark oil. 1H-NMR (CDCl3, 500 MHz) δ 8.58 (m, 1H), 7.66 (ddd, J=7.9, 7.9, 1.8, 1H), 7.47 (m, 1H), 7.24 (ddd, J=7.6, 4.9, 1.2, 1H), 0.29 (s, 9H). 13C-NMR (CDCl3, 126 MHz) δ 150.1, 143.2, 136.1, 127.4, 123.1, 103.8, 94.9, −0.2. Mass spec.: 176.14 (MH)+.
Quantity
1.21 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.97 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
copper(I) iodide
Quantity
0.121 g
Type
catalyst
Reaction Step Five
Quantity
0.444 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-(Trimethylsilylethynyl)pyridine in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. As demonstrated in the research, it can be easily converted to 2-ethynylpyridine through desilylation. [] This reactive intermediate, 2-ethynylpyridine, is then used in the synthesis of more complex molecules like 1,4-bis(2-pyridyl)1,3-butadiyne through oxidative coupling. [] This highlights the role of this compound in constructing molecules with extended conjugated systems, potentially useful in materials science or pharmaceutical development.

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